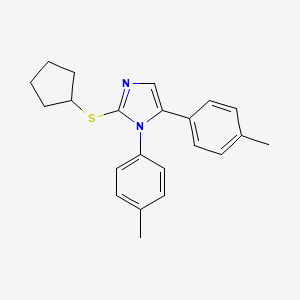

2-(cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1,5-bis(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2S/c1-16-7-11-18(12-8-16)21-15-23-22(25-20-5-3-4-6-20)24(21)19-13-9-17(2)10-14-19/h7-15,20H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXYMWRRIQCZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For instance, a thiol-containing compound can be reacted with an imidazole derivative in the presence of a suitable catalyst to form the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and safety. Techniques like distillation, crystallization, and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives by altering the functional groups.

Substitution: The imidazole ring and attached groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

2-(Cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole has diverse applications in scientific research, including:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial or anticancer properties.

Medicine: Research explores its potential as a drug candidate or a lead compound for developing new pharmaceuticals.

Industry: It may be utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differences from the target compound:

Key Observations:

Substituent Impact on Solubility :

- The target compound’s cyclopentylthio and p-tolyl groups likely reduce water solubility compared to carboxylic acid derivatives (e.g., compounds in ). However, this lipophilicity may enhance cell membrane penetration, a critical factor in drug design.

- In contrast, 4,5-dimethyl substituents (as in ) introduce steric hindrance without significantly altering polarity.

Synthetic Accessibility: The synthesis of 2-(2-methylbenzylthio) derivatives () uses straightforward catalytic conditions (e.g., ethanol reflux with CAN catalyst), similar to methods applicable for the target compound. Hybrid systems like triazole-imidazole derivatives () require multi-step protocols, complicating scalability.

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are absent in the evidence, trends from analogs provide insights:

- Antimicrobial Activity : Imidazole-triazole hybrids () show moderate to strong growth inhibition against microbes, attributed to heterocyclic π-system interactions with microbial enzymes. The cyclopentylthio group’s electron-withdrawing effects may enhance such activity.

Biological Activity

2-(Cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole is an imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits a unique structural configuration that may influence its interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentylthio group and two p-tolyl groups attached to the imidazole ring. This specific arrangement contributes to its chemical reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C19H22N2S |

| Molecular Weight | 306.45 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:

- Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. It may act by disrupting microtubule dynamics, similar to other imidazole derivatives that target tubulin polymerization .

- Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial activity against a range of pathogens, although specific data on its efficacy against particular strains are still limited.

Anticancer Activity

A study evaluating the antiproliferative effects of various imidazole derivatives indicated that compounds structurally related to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved G2/M phase cell cycle arrest and apoptosis induction .

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 (ER+/PR+) | 52 | G2/M phase arrest, apoptosis |

| MDA-MB-231 (triple-negative) | 74 | Tubulin polymerization inhibition |

Antimicrobial Activity

While detailed studies specifically on this compound are sparse, related imidazole compounds have been shown to possess broad-spectrum antimicrobial properties. Research indicates that modifications in the imidazole structure can enhance antimicrobial efficacy against bacteria and fungi .

Case Studies

- Breast Cancer Treatment : In vitro studies have demonstrated that imidazole derivatives can selectively target cancer cells while sparing non-tumorigenic cells. This selectivity suggests a promising therapeutic window for compounds like this compound in cancer therapy .

- Infection Models : Experimental models using related thioether compounds have shown significant reductions in bacterial load in infections caused by Streptococcus pneumoniae and E. coli. These findings support further exploration of the antimicrobial potential of this compound .

Q & A

Q. How to scale up synthesis for preclinical studies while maintaining reproducibility?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to map critical parameters (e.g., temperature, stirring rate).

- Purification : Replace recrystallization with flash chromatography for higher throughput .

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.